![molecular formula C7H14ClNO2 B3037796 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 61406-78-8](/img/structure/B3037796.png)
3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 61406-78-8 . It has a molecular weight of 179.65 . The IUPAC name for this compound is 3,3-dimethylproline hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. In one example, the compound was synthesized by reacting 3-MepicH with lithium diisopropylamide (LDA) to form a dianion, which then underwent C-alkylation with 3-chlorobenzyl chloride . In another example, the compound was synthesized by reacting 3-methyl-2-butenal with sodium ethoxide in ethanol, followed by hydrogenation using a palladium catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(2)3-4-8-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H . This indicates that the molecule consists of a pyrrolidine ring with two methyl groups attached to the 3rd carbon atom, and a carboxylic acid group attached to the 2nd carbon atom. The compound also includes a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a powder . . The compound is stable at room temperature and can be stored at temperatures between 2-8°C .Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride are currently unknown. This compound is a derivative of proline, a proteinogenic amino acid that plays a crucial role in protein synthesis and structure .
Mode of Action
As a proline derivative, it may interact with biological systems in a similar manner to proline, potentially influencing protein structure and function .
Biochemical Pathways
Given its structural similarity to proline, it may be involved in pathways related to protein synthesis and folding .
Result of Action
As a proline derivative, it may influence protein structure and function, but specific effects would depend on the context of its use .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. It is stored at room temperature, suggesting it is stable under normal conditions .
Advantages and Limitations for Lab Experiments
3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. This compound is also readily available and relatively inexpensive. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a low melting point, which can cause it to decompose at high temperatures.
Future Directions
There are several future directions for research on 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride. One area of interest is the development of new therapeutic applications for this compound. It has been suggested that this compound may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound modulates glutamate receptors and inhibits acetylcholinesterase. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. It has a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to using this compound in lab experiments, it has several advantages, including high purity and stability. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Scientific Research Applications
3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound has been used as a building block in the synthesis of various pharmaceutical compounds.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3,3-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-4-8-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFONDFZKSGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61406-78-8 | |
Record name | 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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